2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
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Overview
Description
2’-Bromo-3-(1,3-dioxan-2-yl)propiophenone is an organic compound with the molecular formula C13H15BrO3. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propiophenone moiety and a 1,3-dioxane ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-3-(1,3-dioxan-2-yl)propiophenone typically involves the bromination of 3-(1,3-dioxan-2-yl)propiophenone. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of catalysts and solvents can optimize the yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine atom in 2’-Bromo-3-(1,3-dioxan-2-yl)propiophenone can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The propiophenone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the propiophenone moiety can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
2’-Bromo-3-(1,3-dioxan-2-yl)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Bromo-3-(1,3-dioxan-2-yl)propiophenone involves its interaction with various molecular targets, depending on the context of its use. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding or inhibition.
Comparison with Similar Compounds
3-(1,3-Dioxan-2-yl)propiophenone: Lacks the bromine atom, making it less reactive in substitution reactions.
2’-Chloro-3-(1,3-dioxan-2-yl)propiophenone: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and properties.
2’-Fluoro-3-(1,3-dioxan-2-yl)propiophenone: Contains a fluorine atom, which can significantly alter the compound’s reactivity and biological activity.
Uniqueness: The presence of the bromine atom in 2’-Bromo-3-(1,3-dioxan-2-yl)propiophenone makes it particularly useful in nucleophilic substitution reactions, providing a versatile intermediate for the synthesis of various derivatives. Its unique combination of a brominated phenyl ring and a 1,3-dioxane ring also contributes to its distinct chemical and physical properties.
Properties
IUPAC Name |
1-(2-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,13H,3,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHFKXRMEMGARU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645909 |
Source
|
Record name | 1-(2-Bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-66-5 |
Source
|
Record name | 1-(2-Bromophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898785-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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